

# FL118: A Potent Survivin Inhibitor with Broad Anti-Cancer Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *10,11-Methylenedioxy-20-camptothecin*

Cat. No.: *B186164*

[Get Quote](#)

An In-Depth Technical Guide for Researchers and Drug Development Professionals

## Executive Summary

FL118, a novel camptothecin analogue, has emerged as a promising anti-cancer agent with a unique mechanism of action that extends beyond its initial identification as a survivin inhibitor. This technical guide provides a comprehensive overview of FL118, focusing on its core mechanism, impact on key signaling pathways, and efficacy in preclinical models. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate the replication and further investigation of FL118's effects. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise representation of the complex biological processes involved.

## Core Mechanism of Action: Beyond Survivin Inhibition

FL118 was initially identified through high-throughput screening as a potent inhibitor of survivin gene expression.<sup>[1]</sup> Survivin, a member of the inhibitor of apoptosis (IAP) family, is overexpressed in most human cancers and plays a crucial role in cell division and apoptosis resistance. FL118 selectively inhibits survivin promoter activity at concentrations as low as 0.1–1 nM.<sup>[2][3]</sup>

However, the anti-cancer activity of FL118 is not solely dependent on survivin inhibition. It exhibits a multi-targeted approach by downregulating other key anti-apoptotic proteins, including Mcl-1, XIAP, and cIAP2, in a p53-independent manner.[\[1\]](#)[\[4\]](#) This broad-spectrum inhibition of pro-survival proteins contributes to its superior anti-tumor efficacy compared to other camptothecin derivatives like irinotecan and topotecan.[\[5\]](#)

A pivotal discovery has revealed that FL118 functions as a "molecular glue degrader."[\[6\]](#)[\[7\]](#) It directly binds to the oncoprotein DDX5 (p68), inducing its dephosphorylation and subsequent degradation via the ubiquitin-proteasome pathway.[\[6\]](#)[\[8\]](#) DDX5 is a master regulator of multiple oncogenic proteins, including survivin, Mcl-1, XIAP, cIAP2, c-Myc, and mutant Kras.[\[7\]](#) By promoting the degradation of DDX5, FL118 effectively shuts down a critical node in cancer cell survival and proliferation.

## Quantitative Data on FL118 Efficacy

The following tables summarize the quantitative data on the efficacy of FL118 in various cancer cell lines and in vivo models.

Table 1: In Vitro Cytotoxicity of FL118 (IC50 Values)

| Cell Line  | Cancer Type           | IC50 (nM)         | Reference            |
|------------|-----------------------|-------------------|----------------------|
| HCT-116    | Colorectal Cancer     | < 6.4             | <a href="#">[9]</a>  |
| MCF-7      | Breast Cancer         | < 6.4             | <a href="#">[9]</a>  |
| HepG-2     | Liver Cancer          | < 6.4             | <a href="#">[9]</a>  |
| A549       | Lung Cancer           | $8.94 \pm 1.54$   | <a href="#">[10]</a> |
| MDA-MB-231 | Breast Cancer         | $24.73 \pm 13.82$ | <a href="#">[10]</a> |
| RM-1       | Mouse Prostate Cancer | $69.19 \pm 8.34$  | <a href="#">[10]</a> |

Table 2: Effective Concentrations of FL118 for Protein Inhibition (Western Blot)

| Target Protein | Cell Line         | FL118 Concentration | Duration of Treatment | Reference |
|----------------|-------------------|---------------------|-----------------------|-----------|
| Survivin       | EKVX, HCT-8       | 10-100 nM           | 24 hours              | [2]       |
| Mcl-1          | PC-3, HCT-8       | 10-100 nM           | 24 hours              | [2]       |
| XIAP           | HCT-8             | 10-100 nM           | 24 hours              | [2]       |
| cIAP2          | HCT-8             | 10-100 nM           | 24 hours              | [2]       |
| DDX5           | SW620, Mia Paca-2 | 10-100 nM           | 24 hours              | [8]       |

Table 3: In Vivo Antitumor Activity of FL118 in Xenograft Models

| Xenograft Model | Cancer Type          | FL118 Dose and Schedule                                | Tumor Growth Inhibition                | Reference |
|-----------------|----------------------|--------------------------------------------------------|----------------------------------------|-----------|
| LOVO            | Colorectal Cancer    | 0.75 mg/kg, once weekly                                | Over twofold reduction in tumor weight | [11]      |
| LOVO SN38R      | Colorectal Cancer    | Not specified                                          | Nearly 40% reduction in tumor size     | [11]      |
| FaDu            | Head and Neck Cancer | 3.5 mg/kg and 5 mg/kg, weekly x 4                      | Tumor regression                       | [12]      |
| SW620           | Colorectal Cancer    | 3.5 mg/kg and 5 mg/kg, weekly x 4                      | Tumor regression                       | [12]      |
| MSTO-211H       | Mesothelioma         | 1.5 mg/kg (daily x 5, q2 x 5) and 5 mg/kg (weekly x 4) | Tumor regression and potential cure    | [13]      |

## Key Signaling Pathways Modulated by FL118

FL118 impacts several critical signaling pathways that are frequently dysregulated in cancer.

### Inhibition of Pro-Survival Pathways

As a potent inhibitor of survivin, Mcl-1, XIAP, and cIAP2, FL118 effectively blocks the intrinsic and extrinsic apoptosis pathways, leading to cancer cell death.



[Click to download full resolution via product page](#)

**Caption:** FL118-mediated inhibition of IAP and Bcl-2 family proteins.

### Degradation of DDX5 and Downstream Effects

The "molecular glue" activity of FL118 triggers the degradation of the DDX5 oncoprotein, leading to the downregulation of a host of oncogenic factors.

[Click to download full resolution via product page](#)

**Caption:** FL118 as a molecular glue degrader of DDX5.

## Modulation of PI3K/AKT/mTOR and DNA Repair Pathways

FL118 has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.<sup>[10]</sup> Furthermore, by downregulating survivin, FL118 also suppresses the expression of RAD51, a key protein in the homologous recombination DNA repair pathway.<sup>[11]</sup> This suggests a potential synergistic effect when combined with DNA-damaging agents or PARP inhibitors.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 2. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 4. Research Portal [iro.uiowa.edu]
- 5. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin–RAD51 Downregulation [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [FL118: A Potent Survivin Inhibitor with Broad Anti-Cancer Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b186164#fl118-as-a-survivin-inhibitor-in-cancer-cells]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)